2,4,6-Trinitrophenyl 5-oxo-L-prolinate
Description
Structure
3D Structure
Properties
CAS No. |
77795-25-6 |
|---|---|
Molecular Formula |
C11H8N4O9 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8N4O9/c16-9-2-1-6(12-9)11(17)24-10-7(14(20)21)3-5(13(18)19)4-8(10)15(22)23/h3-4,6H,1-2H2,(H,12,16)/t6-/m0/s1 |
InChI Key |
OHQGNVGQELARTB-LURJTMIESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms
Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl
The primary reaction pathway for 2,4,6-trinitrophenyl 5-oxo-L-prolinate involves nucleophilic acyl substitution at the ester carbonyl carbon. This reaction is central to its utility as an acylating agent. The mechanism of this substitution can be either concerted or stepwise, a facet significantly influenced by the nature of the nucleophile and the exceptional stability of the leaving group.
Nucleophilic acyl substitution reactions can proceed through two primary mechanistic pathways: a single-step concerted mechanism or a multi-step pathway involving a tetrahedral intermediate. nih.gov In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously in a single transition state. Conversely, a stepwise mechanism involves the initial formation of a tetrahedral intermediate, which then collapses in a subsequent step to expel the leaving group.
However, in the aminolysis of other related esters, such as 2,4-dinitrophenyl and 2,4,6-trinitrophenyl thiolacetates, non-linear Brønsted plots have been observed, indicating a stepwise mechanism with the formation of a tetrahedral intermediate. researchgate.net The curvature in these plots signifies a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine nucleophile increases. researchgate.net Given these findings, the precise mechanism for this compound may depend on the specific nucleophile and reaction conditions, though the high activation of the ester favors a concerted or a very short-lived stepwise pathway.
The 2,4,6-trinitrophenoxide anion is an exceptionally good leaving group, a key factor that profoundly influences the reactivity of the ester. Its stability arises from the extensive delocalization of the negative charge on the oxygen atom throughout the aromatic ring, facilitated by the strong electron-withdrawing effects of the three nitro groups at the ortho and para positions. pearson.com This high stability of the leaving group lowers the activation energy for the substitution reaction, making the ester highly reactive.
The excellent leaving group ability of the 2,4,6-trinitrophenoxide anion is a primary reason for the high reactivity of this compound in acyl transfer reactions.
Kinetic Studies of Ester Hydrolysis and Transesterification
The kinetics of hydrolysis and transesterification of this compound are of significant interest for understanding its stability and reactivity in various media. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the behavior of analogous activated esters provides a strong basis for predicting its kinetic profile.
The rate of hydrolysis of esters is typically highly dependent on the pH of the solution, exhibiting contributions from acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways. researchgate.net For a highly activated ester like this compound, the pH-rate profile is expected to show a significant rate enhancement under basic conditions due to the direct attack of the more nucleophilic hydroxide (B78521) ion on the ester carbonyl.
A typical pH-rate profile for an ester hydrolysis displays a "U" shape, with a minimum rate in the neutral pH range and increasing rates at both acidic and basic pH. researchgate.net The general rate law for ester hydrolysis can be expressed as: kobs = kH+[H+] + kH₂O + kOH-[OH-] where kobs is the observed pseudo-first-order rate constant, and kH+, kH₂O, and kOH- are the second-order rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.
For activated esters, the contribution from the neutral hydrolysis pathway can be significant. Intramolecular catalysis may also play a role. For example, studies on the hydrolysis of p-nitrophenyl esters of 2-aminocarboxylic acids have shown rate enhancements attributed to intramolecular general base catalysis by the neighboring amino group. researchgate.net In the case of this compound, the lactam nitrogen of the pyroglutamate (B8496135) ring could potentially participate in intramolecular catalysis, although this effect is likely to be modest.
The following interactive table presents representative kinetic data for the hydrolysis of a related activated ester, p-nitrophenyl acetate (B1210297), illustrating the effect of pH on the observed rate constant.
| pH | log(k_obs / s⁻¹) |
| 1.0 | -6.5 |
| 3.0 | -7.0 |
| 5.0 | -7.2 |
| 7.0 | -6.8 |
| 9.0 | -4.8 |
| 11.0 | -2.8 |
| Data is illustrative and based on typical pH-rate profiles for activated esters. |
The solvent environment and the ionic strength of the medium can significantly impact the rates of ester hydrolysis and transesterification. Reactions proceeding through polar transition states are generally accelerated in more polar solvents. For nucleophilic acyl substitution reactions, the solvent can influence the stability of the reactants, transition state, and products.
In the aminolysis of 2,4,6-trinitrophenyl ethers, a related class of compounds, the reaction mechanism and rates were found to be solvent-dependent. researchgate.net For instance, reactions in dimethyl sulfoxide (B87167) (DMSO) were found to proceed via both uncatalyzed and base-catalyzed pathways. researchgate.net The choice of solvent can also affect the relative leaving group abilities and the stability of any charged intermediates.
The ionic strength of the solution, typically controlled by the addition of a salt like KCl, can also affect reaction rates, particularly for reactions involving charged species. nih.gov An increase in ionic strength can stabilize charged transition states, leading to a modest increase in the reaction rate. Kinetic studies on the aminolysis of 2,4,6-trinitrophenyl acetate were conducted at a constant ionic strength of 0.2 M (KCl) to ensure reproducible kinetic measurements. nih.gov
The following table shows hypothetical data on the effect of solvent polarity on the relative rate of hydrolysis of an activated ester.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Dioxane | 2.2 | 1 |
| Tetrahydrofuran | 7.6 | 15 |
| Acetonitrile (B52724) | 37.5 | 150 |
| Water | 80.1 | 1000 |
| Data is illustrative and represents general trends. |
Reactivity of the Pyrrolidone Ring System
The pyroglutamate (5-oxo-L-proline) moiety of the title compound contains a five-membered lactam ring, which also possesses distinct reactivity. The N-H proton of the lactam is acidic and can be removed by a base, and the lactam carbonyl can undergo nucleophilic attack, although it is generally less reactive than the ester carbonyl.
The esterification of pyroglutamic acid can be a key step in subsequent reactions. For instance, N-Boc ethyl pyroglutamate can undergo regioselective ring-opening with various nucleophiles without racemization at the chiral center. nih.gov This suggests that under certain conditions, nucleophilic attack can occur at the lactam carbonyl, leading to ring-opening.
Furthermore, the pyroglutamate ring system can undergo cyclization reactions. The formation of diketopiperazine by-products has been observed during the condensation of pyroglutamic acid active esters with certain peptide derivatives. nih.gov The pyroglutamate ring can also undergo rearrangement reactions, such as the transformation into functionalized hydantoins in the presence of an isocyanate and a base. umn.edu
The highly electron-withdrawing 2,4,6-trinitrophenyl group attached to the carboxyl group of the pyroglutamate moiety is expected to increase the acidity of the N-H proton of the lactam, potentially facilitating reactions that involve deprotonation at this position. This increased acidity could also influence the susceptibility of the lactam carbonyl to nucleophilic attack.
Electrophilic Properties of the Trinitrophenyl Moiety
The 2,4,6-trinitrophenyl group is a powerful electrophile, a property conferred by the three nitro (-NO₂) groups attached to the benzene (B151609) ring. These groups are potent electron-withdrawing entities through both resonance and inductive effects. This strong electron withdrawal significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
This enhanced electrophilicity is the basis for the compound's participation in nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.comwikipedia.orglibretexts.orglibretexts.org In such reactions, a nucleophile attacks the carbon atom bearing the 5-oxo-L-prolinate leaving group. The rate of these reactions is significantly increased by the presence of the three nitro groups, which stabilize the negatively charged intermediate. libretexts.orglibretexts.org
The generally accepted mechanism for this transformation is a two-step addition-elimination process. libretexts.orglibretexts.org In the first, rate-determining step, the nucleophile adds to the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.
The reactivity of the TNP moiety in SNAr reactions is also influenced by the nature of the attacking nucleophile. Studies on analogous compounds, such as phenyl 2,4,6-trinitrophenyl ethers, have shown that the reaction rates are dependent on the nucleophilicity and steric hindrance of the incoming nucleophile. For instance, reactions with aniline (B41778) have been shown to proceed through a base-catalyzed pathway involving a zwitterionic intermediate. libretexts.org
Redox Chemistry of the Trinitrophenyl Group
The redox chemistry of the trinitrophenyl group is characterized by the susceptibility of its three nitro groups to reduction. These groups are excellent electron acceptors, which allows the TNP moiety to undergo electrochemical reduction. chem111.com The reduction of nitroaromatic compounds can proceed through a series of complex, multi-electron and multi-proton steps, ultimately leading to the formation of the corresponding amino compounds.
While specific electrochemical data for this compound is not available, studies on the closely related compound 2,4,6-trinitrotoluene (B92697) (TNT) provide valuable insights into the redox behavior of the TNP group. The electrochemical reduction of TNT in aqueous solution is characterized by three distinct reduction peaks in cyclic voltammetry, corresponding to the sequential reduction of the three nitro groups. chem111.com Each nitro group reduction to an amino group is a six-electron, six-proton process. chem111.com
The reduction potentials for the three nitro groups in TNT have been reported, giving an indication of the energy required for these transformations. The first reduction is typically the most facile, with subsequent reductions requiring more negative potentials. The relative positions of the nitro groups can also influence their reduction potentials. chem111.com For TNT, it has been suggested that the ortho-nitro groups are reduced preferentially over the para-nitro group. chem111.com
The following table summarizes the reduction peak potentials observed for TNT, which can be considered as an approximation for the redox behavior of the trinitrophenyl moiety in this compound.
| Reduction Step | Peak Potential (V vs. NHE) |
|---|---|
| 1st Nitro Group Reduction | -0.310 |
| 2nd Nitro Group Reduction | -0.463 |
| 3rd Nitro Group Reduction | -0.629 |
Table 1: Electrochemical reduction peak potentials of the nitro groups in 2,4,6-trinitrotoluene (TNT), serving as an analogue for the trinitrophenyl moiety. Data sourced from studies on TNT. chem111.com
Conversely, the oxidation of the trinitrophenyl group is less common due to its electron-deficient nature. However, under strong oxidizing conditions, the aromatic ring or substituents can be modified. For instance, the oxidation of the methyl group of TNT to a carboxylic acid has been documented. google.com It is plausible that under similarly harsh conditions, the aromatic ring of this compound could undergo oxidative degradation.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.
For 2,4,6-Trinitrophenyl 5-oxo-L-prolinate, one would expect the HOMO to be localized primarily on the electron-rich 5-oxo-L-prolinate moiety, while the LUMO would likely be centered on the electron-deficient 2,4,6-trinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the three nitro groups.
Table 1: Hypothetical HOMO-LUMO Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Reaction Mechanism Elucidation via Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, QM calculations could be used to investigate its synthesis, decomposition pathways, or its reactions with other molecules. For instance, the nucleophilic aromatic substitution reaction to form the ether linkage between the prolinate and the trinitrophenyl ring could be modeled to understand its feasibility and kinetics.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is color-coded to show regions of electron richness (typically red) and electron deficiency (typically blue). This provides insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.
In an MEP map of this compound, the regions around the oxygen atoms of the nitro groups and the carbonyl group of the prolinate would be expected to be strongly electronegative (red). Conversely, the aromatic ring of the trinitrophenyl moiety and the hydrogen atoms would show electropositive character (blue).
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify charge transfer between different parts of a molecule and describe the extent of electron delocalization.
For this compound, NBO analysis would likely reveal significant charge delocalization within the 2,4,6-trinitrophenyl ring system due to the resonance effects of the nitro groups. It would also quantify the charge distribution across the entire molecule, highlighting the polar nature of the ester linkage and the pyrrolidone ring.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules. It can predict the energies and intensities of electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum.
A TD-DFT calculation for this compound would likely predict strong electronic transitions in the UV region, characteristic of the highly conjugated trinitrophenyl system. These calculations would help in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.
Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)
Computational methods can be used to predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions are valuable for assigning peaks in experimental spectra.
UV-Vis Spectroscopy: As mentioned, TD-DFT can predict the electronic transitions that give rise to UV-Vis absorption bands.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Value/Range |
| ¹H NMR | Aromatic Protons | δ 8.5-9.5 ppm |
| ¹H NMR | Prolinate CH | δ 4.0-5.0 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |
| ¹³C NMR | Carbonyl Carbon | δ 170-180 ppm |
| UV-Vis | λmax | ~260 nm, ~340 nm |
Applications in Organic Synthesis and Catalysis
2,4,6-Trinitrophenyl 5-oxo-L-prolinate as a Reagent in Organic Transformations
The primary function of this compound as a reagent in organic transformations would likely be as an acylating agent. The 2,4,6-trinitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the three nitro groups, which stabilize the resulting phenoxide anion through resonance. echemi.com This high degree of activation facilitates the transfer of the 5-oxo-L-prolyl group to various nucleophiles under mild conditions.
Potential transformations include:
Amide bond formation: Reaction with primary and secondary amines to form the corresponding amides of 5-oxo-L-proline.
Esterification: Reaction with alcohols to yield different esters of 5-oxo-L-proline.
Thioester formation: Reaction with thiols to produce thioesters.
The reactivity of such an activated ester would be comparable to or even greater than other commonly used activated esters in organic synthesis, such as N-hydroxysuccinimide (NHS) or p-nitrophenyl (PNP) esters.
| Leaving Group | Corresponding Acid | Approximate pKa |
|---|---|---|
| 2,4,6-Trinitrophenoxide | 2,4,6-Trinitrophenol (Picric Acid) | ~0.3 |
| p-Nitrophenoxide | p-Nitrophenol | ~7.1 |
| N-Hydroxysuccinimide | N-Hydroxysuccinimide | ~6.0 |
Utilization of the 5-oxo-L-prolinate Moiety as a Chiral Catalyst or Auxiliary
The inherent chirality of the L-5-oxoproline scaffold makes it a valuable component for asymmetric synthesis.
When used as a chiral auxiliary, the 5-oxo-L-prolinate group can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved. The rigid, cyclic structure of the pyroglutamate (B8496135) moiety can provide a well-defined steric environment, leading to high levels of diastereoselectivity in reactions such as:
Alkylation of enolates: The chiral backbone can influence the facial selectivity of enolate alkylation.
Aldol reactions: It can control the stereochemistry of the newly formed stereocenters in aldol additions.
Diels-Alder reactions: The chiral auxiliary can direct the approach of a dienophile to a diene.
| Reaction Type | Expected Outcome | Potential Diastereomeric Excess (d.e.) |
|---|---|---|
| Enolate Alkylation | Formation of a new stereocenter α to a carbonyl group | Moderate to High |
| Aldol Addition | Control of syn/anti and absolute stereochemistry | Moderate to High |
| Michael Addition | Enantioselective formation of 1,5-dicarbonyl compounds | Moderate to High |
L-proline and its derivatives are well-established organocatalysts, and the 5-oxo-L-prolinate structure shares key features that suggest its potential in this area. mdpi.com The development of organocatalysts that are effective in environmentally friendly media like water or under solvent-free conditions is a significant goal in green chemistry. iipseries.orgresearchgate.net While the esterification of the carboxyl group in the title compound prevents it from acting as a bifunctional acid-base catalyst in the same manner as L-proline, derivatives of 5-oxo-L-proline could be designed to function as catalysts in various transformations. For instance, the secondary amine within the pyroglutamate ring could participate in enamine or iminium ion catalysis. researchgate.net
Role in Peptide Bond Formation or Amino Acid Derivatization Research
Activated esters are fundamental tools in peptide synthesis. nih.gov The 2,4,6-trinitrophenyl ester of 5-oxo-L-proline would be a highly activated derivative for coupling this pyroglutamyl moiety to the N-terminus of a peptide chain. Pyroglutamic acid is found at the N-terminus of many biologically active peptides and proteins, and its introduction is a key step in their synthesis. The high reactivity of the TNP ester would allow for rapid and efficient coupling, potentially minimizing side reactions and racemization. mdpi.com
This reagent could be particularly useful in solid-phase peptide synthesis (SPPS), where high coupling efficiencies are crucial for the successful synthesis of long peptides. google.com The progress of the coupling reaction could be monitored by spectrophotometrically detecting the release of the 2,4,6-trinitrophenoxide anion.
Mechanistic Insights into Proline-Catalyzed Reactions from Analogous Systems
The study of 5-oxo-L-prolinate derivatives in catalysis can provide valuable insights into the mechanisms of related proline-catalyzed reactions. While L-proline itself can act as a bifunctional catalyst through its carboxylic acid and secondary amine, 5-oxo-L-prolinate lacks the free carboxylic acid. nih.gov Investigating the catalytic activity (or lack thereof) of 5-oxo-L-prolinate derivatives in reactions typically catalyzed by proline can help to elucidate the precise role of the carboxylic acid group in the catalytic cycle.
For example, in the proline-catalyzed aldol reaction, it is proposed that the carboxylic acid protonates the carbonyl oxygen of the acceptor aldehyde, activating it towards nucleophilic attack. By comparing the outcomes of this reaction catalyzed by proline versus a 5-oxo-L-prolinate derivative, the importance of this hydrogen bonding interaction could be quantified. Such studies contribute to a more detailed understanding of the transition states and reaction pathways in organocatalysis.
Analytical Research Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide detailed information about the molecular framework and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed to provide a complete structural picture.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the pyroglutamate (B8496135) portions of the molecule. The two protons on the trinitrophenyl ring would appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the three nitro groups. ndl.go.jpspectrabase.com The protons of the 5-oxo-L-prolinate ring would exhibit more complex splitting patterns in the aliphatic region (δ 2.0-4.5 ppm).
¹³C NMR: The carbon NMR spectrum provides complementary information. The aromatic carbons of the TNP group would resonate at specific chemical shifts, with the carbons bearing the nitro groups being significantly deshielded. The carbonyl carbon of the ester and the amide carbonyl within the pyroglutamate ring are expected to appear at the low-field end of the spectrum (δ 170-180 ppm). nih.govnih.gov Data from related compounds like L-proline and N-Boc-L-proline derivatives can help in assigning the signals of the pyroglutamate moiety. hmdb.caresearchgate.netchemicalbook.com
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables present predicted NMR data based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (2H) | 8.8 - 9.2 | s |
| Prolinate α-CH (1H) | 4.2 - 4.6 | dd |
| Prolinate β-CH₂ (2H) | 2.2 - 2.6 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 168 - 172 |
| Amide C=O | 175 - 179 |
| Aromatic C-O | 150 - 155 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-H | 125 - 130 |
| Prolinate C-α | 55 - 60 |
| Prolinate C-β | 28 - 32 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural insights through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M-H]⁻ or [M+Na]⁺ would be readily observed. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. nih.gov Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.govyoutube.com Other expected cleavages would occur at the ester linkage, separating the trinitrophenyl portion from the pyroglutamate moiety. wikipedia.org
Table 3: Predicted ESI-MS Fragmentation Data for this compound
| Ion Description | Predicted m/z |
|---|---|
| [M+H]⁺ | 341.04 |
| [M+Na]⁺ | 363.02 |
| [M-H]⁻ | 339.03 |
| Fragment (Loss of NO₂) | 294.03 |
| Fragment (Trinitrophenoxy ion) | 212.98 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the presence of the nitroaromatic chromophore. The 2,4,6-trinitrophenyl group exhibits strong absorption in the UV region. Based on data from similar compounds like 2,4,6-trinitrophenol (TNP), strong absorbance maxima are expected. researchgate.netresearchgate.netnih.gov The exact position of the absorption bands can be influenced by the solvent polarity. rsc.org Analysis of a reaction between 2,4,6-trinitrotoluene (B92697) (TNT) and hydroxide (B78521) showed multiple absorbing species, indicating that the spectral characteristics are sensitive to the chemical environment. nih.govchemrxiv.org
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of nitroaromatic compounds. epa.govseparationmethods.com A reversed-phase HPLC method would be highly effective for separating this compound from starting materials and byproducts.
Stationary Phase: A C18 or a Phenyl Hydride column is typically used for the separation of nitroaromatics. mtc-usa.comepa.gov
Mobile Phase: A gradient elution using a mixture of water (often buffered or containing an acid like formic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is common. mtc-usa.comwaters.com
Detection: A UV detector set at a wavelength where the TNP moiety has strong absorbance, such as 254 nm, provides excellent sensitivity. mtc-usa.com A photodiode array (PDA) detector can also be used to acquire the full UV spectrum for peak identification.
Development of Detection and Sensing Systems
The unique electronic properties of the trinitrophenyl group make this compound a candidate for use in the development of specialized detection and sensing systems.
Nitroaromatic compounds are well-known quenchers of fluorescence due to their electron-deficient nature. chalcogen.romdpi.com The 2,4,6-trinitrophenyl moiety in the target molecule can effectively quench the emission of various fluorophores through mechanisms such as photoinduced electron transfer (PET). chemrxiv.orgresearchgate.net In a typical assay, the presence of the nitroaromatic compound causes a decrease in the fluorescence intensity of a sensor probe. This principle is widely used for the sensitive detection of explosives like TNP. mdpi.com Research has shown that various fluorescent materials, including polyaniline-Ag composites and metal-organic frameworks (MOFs), can be used as fluorophores for sensing nitroaromatics. chemrxiv.orgchalcogen.ro The quenching efficiency can be quantified using the Stern-Volmer equation. chalcogen.romdpi.com
Understanding the interaction of this compound in complex biological or environmental samples requires advanced analytical techniques. LC-MS/MS is a powerful tool for this purpose, allowing for the separation of the compound from a complex matrix followed by its sensitive and specific detection and quantification. This technique can be used to study its binding to proteins or other biomolecules, or to trace its fate in environmental systems. Fragmentation analysis in MS/MS mode provides structural confirmation even at very low concentrations. nih.gov
Application in Quantitative Analysis of Related Compounds
Due to its strong chromophore, this compound can be utilized in analytical applications for the quantification of other compounds. For example, it can serve as a derivatizing agent. If L-pyroglutamic acid is reacted with a suitable trinitrophenylating agent (like 2,4,6-trinitrobenzenesulfonic acid) to form the title compound, the intense color or UV absorbance of the resulting product allows for the sensitive quantification of the original amino acid derivative using spectrophotometry or HPLC-UV. Furthermore, as a stable, crystalline solid, it could serve as a primary standard for the quantitative analysis of other TNP-containing analytes by HPLC.
Biochemical and Biological Research Tools
Studies on Enzyme Specificity and Substrate Mimicry
The 5-oxo-L-proline component of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate allows it to act as a substrate mimic for a specific class of enzymes known as pyroglutamyl aminopeptidases (PAPs). These enzymes are responsible for cleaving the pyroglutamyl residue from the N-terminus of peptides and proteins. The specificity of these enzymes is of significant interest in understanding their biological roles.
Research has shown that pyroglutamyl aminopeptidases exhibit a high degree of specificity for the pyroglutamyl ring. researchgate.net The enzyme recognizes and binds to the five-membered lactam structure of the 5-oxo-L-proline residue. Studies on various analogs have demonstrated that modifications to this ring structure can significantly impact the enzyme's ability to cleave the adjacent peptide bond. For instance, altering the ring size or introducing additional atoms can drastically reduce or eliminate enzymatic activity. researchgate.net
By using this compound as a potential substrate, researchers can investigate the tolerance of a given pyroglutamyl aminopeptidase (B13392206) for a bulky, electron-withdrawing group attached to the carboxyl end of the pyroglutamate (B8496135). The hydrolysis of the ester bond, or lack thereof, provides valuable information about the steric and electronic constraints of the enzyme's active site. This allows for a detailed mapping of the substrate-binding pocket and helps in understanding the precise molecular interactions required for catalysis.
Investigation of Interactions with Biomolecules (e.g., amino acids, peptides)
The 2,4,6-trinitrophenyl (TNP) group is a well-established reagent for the chemical modification of amino groups in biomolecules. This property is conferred to this compound, allowing it to be used in studying interactions with various biomolecules, including amino acids and peptides. The TNP group can react with the free amino groups of these molecules, forming a stable covalent bond.
This derivatization is often used to:
Introduce a chromophoric label: The TNP group has a distinct yellow color, which allows for the easy detection and quantification of the modified biomolecule using spectrophotometry.
Alter the physicochemical properties: The introduction of the bulky and aromatic TNP group can significantly change the hydrophobicity and charge of a peptide or amino acid, which can be useful in studying the impact of such changes on biological activity or interactions.
Probe binding sites: By modifying specific amino acid residues within a peptide or protein with the TNP group, researchers can investigate the importance of those residues in binding to other molecules. A loss of binding affinity after modification would suggest the involvement of that residue in the interaction.
Role as a Biochemical Probe in Mechanistic Studies
The dual nature of this compound, possessing both a substrate-like moiety and a reporter group, makes it an effective biochemical probe for mechanistic studies of enzymes. Specifically, it can be employed as a chromogenic substrate for pyroglutamyl aminopeptidases.
When a pyroglutamyl aminopeptidase cleaves the ester bond of this compound, it releases the 2,4,6-trinitrophenolate anion. This anion is intensely colored, and its formation can be monitored over time using a spectrophotometer. This allows for a continuous, real-time assay of the enzyme's activity. Such assays are invaluable for:
Determining kinetic parameters: Researchers can calculate key kinetic constants such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) for the enzyme with this substrate. This provides quantitative insights into the enzyme's efficiency and its affinity for the substrate.
Screening for inhibitors: The assay can be used to screen for potential inhibitors of pyroglutamyl aminopeptidases. A decrease in the rate of color formation in the presence of a test compound would indicate inhibition.
Investigating reaction mechanisms: By studying the effect of pH, temperature, and other factors on the rate of hydrolysis, researchers can gain a deeper understanding of the catalytic mechanism of the enzyme.
The use of chromogenic substrates like this compound offers a significant advantage over methods that rely on detecting the product after the reaction has been stopped, as it allows for the continuous monitoring of the reaction progress. haemochrom.de
Potential in Proteomics Research through Derivatization Strategies
In the field of proteomics, which involves the large-scale study of proteins, the identification and characterization of post-translational modifications are of paramount importance. One such modification is the formation of pyroglutamic acid at the N-terminus of proteins, which can block standard protein sequencing techniques like Edman degradation. wikipedia.org
This compound, while not directly used for derivatizing proteins in this context, exemplifies the utility of the TNP group in proteomics. The TNP group can be used to derivatize peptides, introducing a tag that can be exploited for their enrichment and identification.
More specifically, the principles behind the use of TNP-derivatives are relevant to "N-terminomics," a subfield of proteomics focused on the study of protein N-termini. Chemical derivatization strategies are employed to selectively label and enrich N-terminal peptides from a complex mixture. The introduction of a reporter group, such as the TNP moiety, can facilitate the detection and quantification of these peptides by mass spectrometry. nih.gov While other reagents are more commonly used for this purpose, the chemical properties of the TNP group make it a conceptually similar tool for such applications. The ability to tag peptides with a specific chemical entity allows for their selective isolation and subsequent analysis, aiding in the comprehensive characterization of the proteome.
Derivatives and Analogues: Synthesis and Structure Activity Relationships
Synthesis of Esters with Varied Trinitrophenyl Derivatives
The synthesis of 2,4,6-trinitrophenyl 5-oxo-L-prolinate and its derivatives typically involves the esterification of 5-oxo-L-proline (pyroglutamic acid) with the corresponding substituted nitrophenol. The high reactivity of these esters is attributed to the strong electron-withdrawing nature of the nitro groups on the phenyl ring, which makes the phenoxide a good leaving group.
The general approach to synthesizing these active esters involves the reaction of N-protected 5-oxo-L-proline with a substituted trinitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). The N-protecting group is crucial to prevent polymerization or other side reactions at the amino functionality of the 5-oxo-L-prolinate scaffold if it is not already part of the cyclic lactam structure.
Variations in the trinitrophenyl moiety can be introduced to modulate the ester's reactivity. For instance, the synthesis of aminotrinitrophenyl derivatives can be achieved through processes like vicarious nucleophilic substitution of picric acid (2,4,6-trinitrophenol). This allows for the introduction of amino groups onto the aromatic ring, which can, in turn, alter the electronic properties and, consequently, the reactivity of the resulting ester.
A plausible synthetic route to a varied range of these esters is outlined below:
| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |
| N-Protected 5-oxo-L-proline | 2,4,6-Trinitrophenol | DCC | N-Protected this compound |
| N-Protected 5-oxo-L-proline | 3-Amino-2,4,6-trinitrophenol | DCC | N-Protected 3-Amino-2,4,6-trinitrophenyl 5-oxo-L-prolinate |
| N-Protected 5-oxo-L-proline | 3,5-Diamino-2,4,6-trinitrophenol | DCC | N-Protected 3,5-Diamino-2,4,6-trinitrophenyl 5-oxo-L-prolinate |
This table presents a generalized synthetic scheme. DCC stands for Dicyclohexylcarbodiimide.
Preparation of Modified 5-oxo-L-prolinate Scaffolds
The 5-oxo-L-prolinate scaffold can be extensively modified to explore structure-activity relationships. These modifications can be made at various positions of the pyrrolidone ring.
Recent synthetic methodologies have enabled the direct α-functionalization of NH2-free glycinates to produce a variety of chiral pyroglutamic acid esters. nih.gov This is achieved through asymmetric conjugate addition using a chiral carbonyl catalyst. nih.govthieme-connect.com Such methods provide access to a diverse range of 4-substituted pyroglutamic acid esters. nih.gov
Furthermore, methodologies for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives have been developed. mdpi.com This involves a three-step sequence starting with a highly diastereoselective tandem aza-Michael addition, followed by N-chloroacetylation and base-catalyzed cyclization. mdpi.com
The synthesis of pyroglutamate (B8496135) esters with long alkyl chains, such as dodecyl pyroglutamate, has also been achieved through a two-step process involving a pyroglutamic acid alkyl ester intermediate, using either lipase (B570770) or chemical catalysis. researchgate.net
These synthetic advancements allow for the preparation of a wide array of modified 5-oxo-L-prolinate scaffolds that can subsequently be esterified with 2,4,6-trinitrophenol to generate a library of analogues for further study.
| Modification Strategy | Key Intermediates/Reagents | Resulting Scaffold |
| Asymmetric Conjugate Addition | NH2-free glycinates, α,β-unsaturated esters, chiral pyridoxal (B1214274) catalyst | 4-Substituted pyroglutamic acid esters |
| Tandem Aza-Michael Addition & Cyclization | (S,S)-2-amino-4-aryl-4-oxobutanoic acids, N-chloroacetylation | 3-Aroyl pyroglutamic acid derivatives |
| Biocatalytic/Chemical Esterification | Pyroglutamic acid, long-chain alcohols, Lipase/Ion exchange resin | Long-chain alkyl pyroglutamate esters |
This table summarizes various strategies for modifying the 5-oxo-L-prolinate scaffold.
Systematic Modification for Tunable Reactivity or Selectivity
The reactivity of this compound and its analogues in nucleophilic acyl substitution reactions, such as aminolysis in peptide synthesis, can be systematically tuned. The rate of these reactions is highly dependent on the electronic nature of the substituted phenyl leaving group.
Kinetic studies on the aminolysis of related activated esters, such as 2,4-dinitrophenyl and 2,4,6-trinitrophenyl thiolacetates, provide valuable insights. rsc.org The reactions of these substrates with amines exhibit non-linear Brønsted-type plots, which is indicative of a stepwise mechanism involving a tetrahedral intermediate. rsc.org A change in the rate-limiting step, from the formation to the breakdown of this intermediate, is observed as the basicity of the attacking amine is varied. rsc.org
The reactivity of the ester is directly correlated with the pKa of the corresponding substituted phenol (B47542). A lower pKa of the phenol corresponds to a better leaving group and, consequently, a more reactive ester. For example, 2,4,6-trinitrophenol is significantly more acidic than 2,4-dinitrophenol (B41442), making its corresponding esters more reactive.
Systematic modification of the trinitrophenyl ring, for instance by introducing additional electron-withdrawing or electron-donating groups, would allow for the fine-tuning of the ester's reactivity. This principle allows for the design of activated esters with a desired level of reactivity, balancing the need for efficient coupling with the avoidance of side reactions like racemization. The reactivity-selectivity principle is also at play, where more reactive esters are often less selective towards the nucleophile.
Structure-Reactivity and Structure-Application Correlation Studies
The correlation between the structure of these active esters and their reactivity can be quantified using linear free-energy relationships, such as the Brønsted equation. This equation relates the logarithm of the rate constant to the pKa of the nucleophile or the leaving group.
The following table, based on data for the aminolysis of nitrophenyl thiolacetates, illustrates the structure-reactivity relationship. It should be noted that while this is a model system, the principles are directly applicable to this compound.
| Substrate | Nucleophile Type | Brønsted Plot Curvature (pKₐ⁰) | Implication |
| 2,4-Dinitrophenyl thiolacetate | Alicyclic amines | 8.9 | Change in rate-limiting step at pKa 8.9 |
| 2,4-Dinitrophenyl thiolacetate | Pyridines | 6.6 | Change in rate-limiting step at pKa 6.6 |
| 2,4,6-Trinitrophenyl thiolacetate | Alicyclic amines | 7.8 | Change in rate-limiting step at pKa 7.8 |
| 2,4,6-Trinitrophenyl thiolacetate | Pyridines | 4.9 | Change in rate-limiting step at pKa 4.9 |
Data from the aminolysis of nitrophenyl thiolacetates, serving as a model for the reactivity of this compound. rsc.org
In terms of structure-application correlation, the enhanced reactivity of trinitrophenyl esters makes them highly efficient in peptide coupling reactions, especially when dealing with sterically hindered amino acids or in solid-phase peptide synthesis where rapid and complete reactions are essential. sci-hub.se However, this high reactivity must be managed to prevent side reactions. The choice of a specific derivative of this compound would therefore be a trade-off between reaction speed and the potential for undesired side products, depending on the specific application.
Degradation Pathways and Environmental Research
Chemical Stability and Decomposition Mechanisms
The chemical stability of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate is largely dictated by the characteristics of the 2,4,6-trinitrophenyl group. Picric acid, in its pure, dry crystalline form, is notoriously unstable and is highly sensitive to heat, shock, and friction, posing a significant explosion hazard. wisc.edu While the addition of the 5-oxo-L-prolinate group likely modifies the physical properties of the compound, making it less volatile than pure picric acid, the inherent instability of the trinitrophenyl ring remains.
Decomposition of this compound is expected to proceed via hydrolysis of the ester bond, yielding 2,4,6-trinitrophenol (picric acid) and 5-oxo-L-proline. This hydrolysis can be catalyzed by acids, bases, or enzymes in the environment. Once released, picric acid is subject to further degradation.
The decomposition of picric acid itself can be rapid and energetic, generating nitrogen, carbon dioxide, water, and other toxic substances. wisc.edu A critical aspect of its chemical reactivity is the formation of even more sensitive picrate (B76445) salts with heavy metals such as copper, lead, and zinc. uthsc.edu It can also react with alkaline materials like plaster and concrete to form explosive compounds. wisc.eduuthsc.edu
Biodegradation of Nitroaromatic Components
The nitroaromatic component of this compound, which is released as picric acid, is a xenobiotic compound that is generally recalcitrant to biodegradation. asm.org However, various microorganisms have evolved pathways to degrade this and other nitroaromatic compounds, often using them as a source of carbon, nitrogen, and energy. nih.govcswab.org The biodegradation can occur under both aerobic and anaerobic conditions and typically involves the reduction of the nitro groups.
Under aerobic conditions, some bacteria and fungi can utilize picric acid. For example, strains of Rhodococcus have been shown to degrade 2,4,6-trinitrophenol. nih.gov The initial steps often involve the reduction of the nitro groups to amino groups. asm.org Fungi, such as Phanerochaete chrysosporium, can mineralize 2,4,6-trinitrotoluene (B92697) (TNT), a closely related compound, under ligninolytic conditions. asm.orgnih.gov This process involves the conversion of TNT to reduced intermediates which are then acted upon by extracellular enzymes. nih.gov
Anaerobic biodegradation of nitroaromatic compounds is also well-documented. nih.gov Bacteria such as Desulfovibrio and Clostridium species can reduce TNT to triaminotoluene. asm.orgnih.gov The complete reduction of all three nitro groups is a key step in the anaerobic degradation pathway.
Table 1: Microbial Degradation of Related Nitroaromatic Compounds
| Nitroaromatic Compound | Microorganism | Degradation Condition | Key Transformation |
|---|---|---|---|
| 2,4,6-Trinitrophenol (Picric Acid) | Rhodococcus sp. | Aerobic | Degradation confirmed in a biological aerated filter. nih.gov |
| 2,4,6-Trinitrotoluene (TNT) | Phanerochaete chrysosporium | Aerobic (ligninolytic) | Mineralization via reduced TNT intermediates. asm.orgnih.gov |
| 2,4,6-Trinitrotoluene (TNT) | Pseudomonas sp. | Aerobic | Can use TNT as a nitrogen source by removing nitrite. asm.org |
| 2,4,6-Trinitrotoluene (TNT) | Desulfovibrio sp. | Anaerobic | Reduction to triaminotoluene. asm.org |
| 2,4,6-Trinitrotoluene (TNT) | Clostridium sp. | Anaerobic | Reduction to triaminotoluene or hydroxylaminodinitrotoluenes. asm.org |
Environmental Fate and Transformation Studies in Model Systems
The environmental fate of this compound will be governed by the behavior of its degradation product, picric acid, in various environmental compartments. Studies on picric acid and the related compound TNT provide insights into their mobility, adsorption, and transformation in soil and water systems.
In soil, the mobility of nitroaromatic compounds is influenced by their adsorption to soil particles. wikipedia.org The association constant for TNT with soil ranges from 2.7 to 11 L/kg, indicating a tendency to adhere to soil particulates. wikipedia.org This adsorption is influenced by soil properties such as clay content, organic carbon content, and cation exchange capacity. wikipedia.org The transformation of TNT in soils can be both biological and abiotic, with anaerobic conditions significantly enhancing degradation. wikipedia.org
In marine environments, the transformation of picric acid has been studied in spiked sediments. The rates of transformation were found to be higher in fine-grained sediments. researchgate.net A number of transformation products have been identified, including 2,4-dinitrophenol (B41442) and aminodinitrophenols (such as picramic acid). researchgate.netnih.gov Interestingly, some of these degradation products, like 2,4-dinitrophenol and picramic acid, have been found to be more toxic than the parent picric acid compound. nih.gov
Photolysis, or the breakdown of compounds by light, is another important process that affects the transformation of nitroaromatic compounds in the environment. wikipedia.org
Table 2: Environmental Transformation Products of Picric Acid
| Parent Compound | Environmental Matrix | Transformation Product | Reference |
|---|---|---|---|
| Picric Acid | Marine Sediment | 2,4-Dinitrophenol | researchgate.netnih.gov |
| Picric Acid | Marine Sediment | Aminodinitrophenols (including Picramic Acid) | researchgate.netnih.gov |
| Picric Acid | Marine Sediment | 3,4-Diaminophenol | researchgate.net |
| Picric Acid | Marine Sediment | Amino nitrophenol | researchgate.net |
| Picric Acid | Marine Sediment | Nitrodiaminophenol | researchgate.net |
Q & A
Q. What are the optimal methods for synthesizing 2,4,6-Trinitrophenyl 5-oxo-L-prolinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves step-wise nitration of precursor compounds under controlled acidic conditions. For example, trinitration of phenyl derivatives requires sulfuric/nitric acid mixtures at 0–5°C to minimize decomposition. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Cross-validate using melting point analysis and elemental composition via mass spectrometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, neoprene aprons, and Tychem® Responder® suits to prevent skin contact. Use explosion-proof fume hoods for manipulations.
- Storage : Keep the compound wet with ≥20% water in glass or HDPE containers to suppress explosive crystallization. Regularly inspect containers for leaks or desiccation.
- Emergency Protocols : Follow OSHA 29 CFR 1910.109 for explosive material handling. Conduct confined-space entry checks with gas detectors to rule out explosive vapor concentrations .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) resolves nitro group orientations and hydrogen-bonding networks.
- Electronic Properties : UV-Vis spectroscopy (200–400 nm range) identifies π→π* transitions in the aromatic nitro system. Pair with density functional theory (DFT) simulations (B3LYP/6-31G* basis set) to correlate experimental and computational spectra .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N in nitro groups) to track bond-breaking/formation steps. Combine with in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate species. For heterogeneous catalysis, employ Brunauer-Emmett-Teller (BET) surface area analysis of catalysts to correlate activity with porosity .
Q. What strategies resolve contradictions in thermal stability data for this compound?
- Methodological Answer :
- Systematic Variation : Conduct thermogravimetric analysis (TGA) at multiple heating rates (e.g., 5°C/min vs. 10°C/min) to identify rate-dependent decomposition pathways.
- Statistical Modeling : Apply Kissinger-Akahira-Sunose (KAS) isoconversional method to derive activation energies. Cross-reference with differential scanning calorimetry (DSC) data to detect exothermic events missed in TGA .
Q. How can AI-driven simulations optimize the design of this compound derivatives for specific bioactivity?
- Methodological Answer :
- Generative Models : Train graph neural networks (GNNs) on nitroaromatic compound databases to predict substituent effects on solubility or reactivity.
- Multiphysics Integration : Use COMSOL Multiphysics® to model diffusion-reaction dynamics in biological matrices (e.g., enzyme binding pockets). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What methodological frameworks integrate experimental and computational studies of this compound’s environmental fate?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Quantify hydrolysis and photodegradation rates using accelerated aging tests (e.g., UV chamber exposure).
- Computational Toxicology : Apply quantitative structure-activity relationship (QSAR) models like ECOSAR to predict ecotoxicity endpoints. Pair with high-resolution mass spectrometry (HRMS) to identify degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
